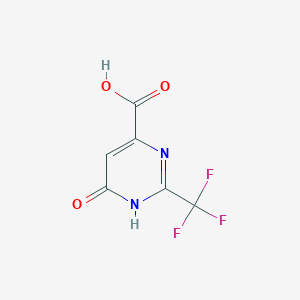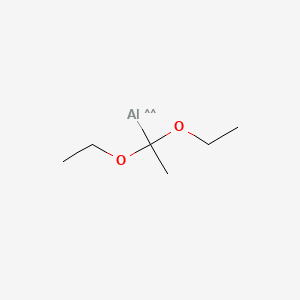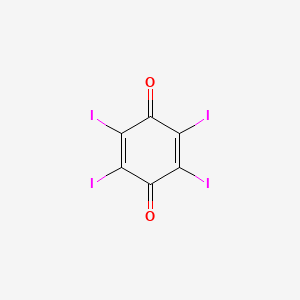
Tetraiodo-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated derivative of p-benzoquinone. It is characterized by the presence of four iodine atoms attached to the benzene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraiodo-p-benzoquinone can be synthesized through the iodination of p-benzoquinone. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraiodo-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to tetraiodo-hydroquinone under suitable conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Tetraiodo-hydroquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraiodo-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its intense coloration
Mécanisme D'action
The mechanism of action of tetraiodo-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. The compound can also form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular thiols and amines .
Comparaison Avec Des Composés Similaires
Tetrabromo-p-benzoquinone: Similar structure but with bromine atoms instead of iodine.
Tetrachloro-p-benzoquinone: Contains chlorine atoms instead of iodine.
Tetrafluoro-p-benzoquinone: Fluorine atoms replace the iodine atoms.
Uniqueness: Tetraiodo-p-benzoquinone is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
576-59-0 |
|---|---|
Formule moléculaire |
C6I4O2 |
Poids moléculaire |
611.68 g/mol |
Nom IUPAC |
2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
Clé InChI |
YBGORPOETHYSFS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



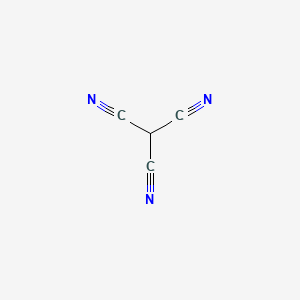
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
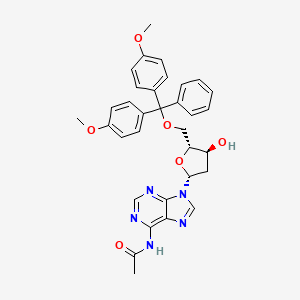
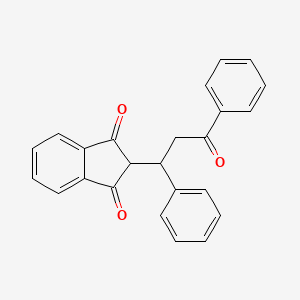
![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)


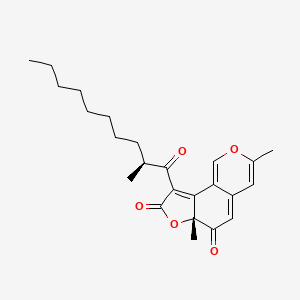

![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
